molecular formula C10H13LiN2O4S B2422060 Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate CAS No. 2138573-46-1

Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate

Cat. No.: B2422060
CAS No.: 2138573-46-1
M. Wt: 264.22
InChI Key: PRXFLLOHQZJFEL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate is a chemical compound with the molecular formula C10H14LiN2O4S. It is a lithium salt of a sulfinate ester, which is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate typically involves the reaction of 2-amino-4-pyridinesulfinic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium hydroxide to form the lithium salt. The reaction conditions usually involve maintaining a low temperature to prevent decomposition of the intermediate .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfonate.

    Reduction: Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfide.

    Substitution: 2-amino-4-pyridinesulfinic acid.

Scientific Research Applications

Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide derivatives.

    Biology: Investigated for its potential role in biological systems, particularly in the study of sulfinate and sulfonate metabolism.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under investigation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further reactions. The lithium ion plays a role in stabilizing the negative charge on the sulfinate group, facilitating its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate is unique due to the specific positioning of the Boc-protected amino group and the sulfinate ester on the pyridine ring. This unique structure allows it to participate in specific chemical reactions that may not be possible with other similar compounds .

Properties

IUPAC Name

lithium;2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-6-7(17(14)15)4-5-11-8;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXFLLOHQZJFEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NC1=NC=CC(=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13LiN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.